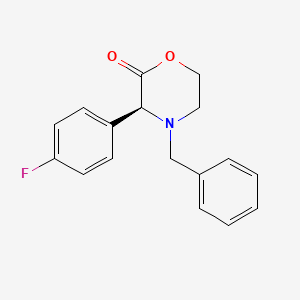

(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one

Description

Properties

IUPAC Name |

(3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)16-17(20)21-11-10-19(16)12-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZAAEJBPFTBKG-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@@H](N1CC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447402 | |

| Record name | (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159706-87-3 | |

| Record name | (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Chiral Morpholinones

In the landscape of contemporary drug discovery and development, the morpholinone scaffold represents a privileged heterocyclic motif. Its inherent conformational constraints and capacity for diverse substitution patterns have rendered it a cornerstone in the design of numerous biologically active agents. Among these, (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one emerges as a molecule of significant industrial and academic interest. This technical guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, and critical role as a pivotal intermediate in the synthesis of the potent neurokinin-1 (NK1) receptor antagonist, Aprepitant. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of complex pharmaceutical intermediates.

Physicochemical and Spectroscopic Characterization

This compound is a chiral organic compound with the molecular formula C₁₇H₁₆FNO₂ and a molecular weight of 285.31 g/mol .[1][2] Its structural architecture features a central morpholin-2-one ring, substituted at the 3-position with a 4-fluorophenyl group and at the 4-position (nitrogen) with a benzyl group. The stereochemistry at the C3 position is of the (S)-configuration, a critical determinant of its biological utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 159706-87-3 | [1][3] |

| Molecular Formula | C₁₇H₁₆FNO₂ | [1][2] |

| Molecular Weight | 285.31 g/mol | [1] |

| Predicted Boiling Point | 431.9±45.0 °C | [1] |

| Predicted Density | 1.231 g/cm³ | [1] |

| Predicted pKa | 4.26±0.40 | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the benzyl and 4-fluorophenyl groups, typically in the range of 7.0-7.5 ppm. The benzylic methylene protons would likely appear as two distinct signals due to their diastereotopic nature. The protons on the morpholinone ring would present as a complex set of multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the lactone (around 170 ppm), aromatic carbons, the benzylic carbon, and the aliphatic carbons of the morpholinone ring.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the lactone functional group is expected in the region of 1740-1760 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic moieties, and C-N and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (285.31 g/mol ).

Synthesis and Stereochemistry: Pathways to a Chiral Intermediate

The synthesis of this compound with high enantiopurity is a key challenge and a testament to the advancements in asymmetric synthesis. Its role as a precursor to Aprepitant, a drug with specific stereochemical requirements, necessitates precise control over the stereocenter at the C3 position.[4][5][6] Several strategies have been developed to achieve this, primarily revolving around two approaches: asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis Approaches

Modern synthetic methodologies aim to establish the desired stereocenter catalytically, offering an elegant and atom-economical route. One such approach involves a one-pot Knoevenagel reaction, followed by asymmetric epoxidation and a domino ring-opening cyclization (DROC).[5] This method utilizes a quinine-derived urea as a stereoselective catalyst to furnish 3-aryl morpholin-2-ones in high enantiomeric excess.

Caption: Asymmetric synthesis of the target morpholinone.

Resolution of Racemic Mixtures

An alternative and industrially viable approach involves the synthesis of a racemic mixture of 4-benzyl-3-(4-fluorophenyl)morpholin-2-one, followed by resolution to isolate the desired (S)-enantiomer. A patented process describes the resolution of racemic N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one using (-)-3-bromocamphor-8-sulphonic acid.[7] While effective, the cost of the resolving agent can be a limitation on a large scale.

A more cost-effective resolution strategy has been developed involving the diastereomeric salt crystallization of a precursor, N-benzylglycinamide.[4] In this process, racemic N-benzylglycinamide is resolved using (+)-di-p-toluoyltartaric acid (DPTTA) as the resolving agent to selectively crystallize the (S)-enantiomer of the amide. This enantiomerically enriched intermediate is then alkylated with 2-bromoethanol and subsequently cyclized to yield this compound with high enantiopurity.[4]

Caption: Resolution-based synthesis workflow.

Pharmacological Significance: A Gateway to Neurokinin-1 Receptor Antagonists

The primary importance of this compound lies in its role as a key intermediate in the synthesis of Aprepitant, a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[6] Substance P is a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and emesis (vomiting). By blocking the NK1 receptor, Aprepitant effectively mitigates these responses and is clinically approved for the prevention of chemotherapy-induced nausea and vomiting.

The synthesis of Aprepitant from this compound involves a series of complex chemical transformations that build upon the chiral morpholinone core. This underscores the criticality of having a robust and scalable synthesis for this intermediate to ensure a reliable supply of the final active pharmaceutical ingredient (API).

Caption: Role in NK1 receptor antagonism.

Experimental Protocols: A Representative Synthetic Approach

The following is a generalized, illustrative protocol for the synthesis of racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one, based on principles described in the patent literature.[7] The subsequent resolution to obtain the (S)-enantiomer would follow a specialized procedure as previously discussed.

Step 1: Synthesis of 2-[N-Benzyl-(2-hydroxyethyl)]-amino-4'-fluorophenyl-acetonitrile

-

To a stirred solution of 4-fluorobenzaldehyde and N-benzylethanolamine in a suitable solvent (e.g., isopropyl acetate), add a cyanide source (e.g., sodium cyanide) and an acid (e.g., acetic acid) at a controlled temperature.

-

Monitor the reaction by a suitable analytical technique (e.g., HPLC or TLC) until completion.

-

Upon completion, perform an aqueous workup to remove inorganic salts.

-

Extract the product into an organic solvent and wash sequentially with water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to yield the crude product.

Step 2: Cyclization to Racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one

-

Dissolve the crude acetonitrile intermediate from Step 1 in a suitable solvent (e.g., isopropyl acetate).

-

Cool the solution to a low temperature (e.g., 0-5°C).

-

Bubble hydrogen chloride gas through the solution while maintaining the temperature.

-

After the addition of HCl, warm the reaction mixture and age it until the cyclization is complete, as monitored by HPLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product into an organic solvent, wash, dry, and concentrate to yield the crude racemic morpholinone.

-

Purify the crude product by a suitable method, such as crystallization or column chromatography.

Conclusion and Future Perspectives

This compound stands as a testament to the synergy between synthetic organic chemistry and medicinal chemistry. Its efficient and stereoselective synthesis is a critical enabler for the production of the important antiemetic drug, Aprepitant. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic asymmetric syntheses, further reducing the environmental impact and cost of production. Furthermore, the exploration of this and related chiral morpholinone scaffolds as building blocks for other novel therapeutic agents remains a promising avenue for drug discovery. The insights provided in this guide aim to equip researchers and drug development professionals with a solid foundation for understanding and utilizing this valuable chemical entity.

References

-

Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]

-

Elati, C. R., et al. (2007). An alternative approach to achieve enantiopure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one: A key intermediate of aprepitant, an NK1 receptor antagonist. Tetrahedron: Asymmetry, 18(12), 1471-1475. [Link]

-

Next Peptide. This compound. [Link]

-

Pharmaffiliates. Aprepitant-impurities. [Link]

-

Di Mola, A., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(22), 10355–10363. [Link]

-

PubChem. Aprepitant. [Link]

-

Royal Society of Chemistry. Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

-

Royal Society of Chemistry. Supporting Information for A mild and efficient synthesis of quinazolinone derivatives via visible-light-induced aerobic oxidative cyclization of 2-aminobenzamides with benzyl bromides. [Link]

-

Semantic Scholar. An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3- (4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist. [Link]

- Google Patents. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

Sources

- 1. 159706-87-3 CAS MSDS ((S)-3-(4-Fluorophenyl)-4-benzyl-2-morpholinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one - C17H16FNO2 | CSSB00016097353 [chem-space.com]

- 3. 159706-87-3 | this compound | Next Peptide [nextpeptide.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medkoo.com [medkoo.com]

- 7. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]

A Technical Guide to the Structural Elucidation of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the chiral heterocyclic compound, (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one. This morpholinone derivative is a key structural motif in medicinal chemistry, notably as an intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists like Aprepitant.[1] The precise determination of its molecular connectivity, stereochemistry, and solid-state conformation is paramount for ensuring efficacy, safety, and reproducibility in drug development. This document details a multi-technique analytical workflow, integrating spectroscopic and crystallographic methods to provide an unambiguous structural assignment. We present not just the protocols, but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical cascade.

Introduction: The Significance of the Morpholinone Core

The morpholinone ring system is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. The specific compound of interest, this compound, incorporates key pharmacophoric elements: a chiral center at the C3 position, an N-benzyl protecting group, and a 4-fluorophenyl substituent.[2][3] The absolute configuration at the C3 position is critical for biological activity, making its unambiguous determination a primary goal of any analytical endeavor.

This guide will systematically deconstruct the molecule, using a battery of analytical techniques to build a complete and validated structural picture. The workflow is designed to be logical and efficient, starting with foundational spectroscopic methods to establish the core structure and culminating in advanced techniques to define its absolute stereochemistry.

Strategic Analytical Workflow

The elucidation of a complex chiral molecule requires a phased approach. Our strategy is to first confirm the molecular formula and connectivity (the "what") and then to definitively establish the three-dimensional arrangement of atoms (the "how").

Caption: Logical workflow for structure elucidation.

Part 1: Establishing Molecular Formula and Connectivity

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step is to unequivocally determine the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula, thereby distinguishing the target compound from potential isomers or impurities.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade acetonitrile/water (1:1 v/v) with 0.1% formic acid to promote protonation.

-

Instrument Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Analyzer: Time-of-Flight (TOF)

-

Scan Range: m/z 100-500

-

Capillary Voltage: 3.5 kV

-

Nebulizer Pressure: 2.0 bar

-

Drying Gas Flow: 8.0 L/min

-

Drying Gas Temperature: 200 °C

-

-

Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. Compare the measured exact mass to the theoretical mass calculated for the proposed formula, C₁₇H₁₆FNO₂. The mass error should be less than 5 ppm.

Expected Result: The theoretical exact mass for [C₁₇H₁₆FNO₂ + H]⁺ is 286.1238. A measured mass within ±0.0014 Da would confirm the molecular formula.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying key functional groups. For our target, we are specifically looking for the characteristic vibrations of the amide carbonyl group, the C-O-C ether linkage, and the aromatic rings.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands.

Data Interpretation:

| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |

| Amide C=O Stretch | ~1680-1650 | Confirms the presence of the lactam (morpholin-2-one) ring. |

| C-O-C Ether Stretch | ~1250-1000 | Indicates the morpholine ether linkage. |

| Aromatic C=C Stretch | ~1600-1450 | Confirms the presence of the benzyl and fluorophenyl rings. |

| C-F Stretch | ~1250-1100 | Evidence for the fluorophenyl group. |

This data provides a quick functional group fingerprint, corroborating the structure suggested by the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the bonding framework.[4]

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton spectrum.

-

¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

-

DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.

-

¹H-¹H COSY: Identifies proton-proton spin coupling networks (protons on adjacent carbons).

-

¹H-¹³C HSQC: Correlates protons directly to their attached carbons.

-

¹H-¹³C HMBC: Correlates protons to carbons over 2-3 bonds, establishing long-range connectivity.

-

Expected ¹H and ¹³C NMR Data and Interpretation:

The structure of this compound contains several distinct spin systems that can be pieced together like a puzzle.

Caption: Key NMR correlations for structure confirmation.

Summary of Expected NMR Signals:

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |

| C2 (C=O) | - | ~170 | HMBC from H3 |

| C3 | ~4.8 (s, 1H) | ~65 | HMBC to C2, C5, and fluorophenyl carbons |

| N4-CH₂ (Bn) | ~4.9 (d), ~3.8 (d) (AB system) | ~55 | COSY with each other; HMBC to C3, C5, benzyl C-ipso |

| C5 | ~3.5-3.7 (m, 2H) | ~48 | COSY with C6 protons; HMBC from H3, N-CH₂ |

| C6 | ~4.2-4.4 (m, 2H) | ~67 | COSY with C5 protons |

| Benzyl-Aryl | ~7.2-7.4 (m, 5H) | ~127-137 | HMBC from N-CH₂ |

| 4-F-Phenyl-Aryl | ~7.0 (t, 2H), ~7.3 (dd, 2H) | ~115-132 (with C-F coupling) | HMBC from H3 |

The combination of these NMR experiments provides an interlocking web of evidence that confirms the carbon-hydrogen framework of the molecule.

Part 2: Stereochemical Determination

With the connectivity established, the final and most critical step is to determine the absolute configuration at the C3 stereocenter.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is used to separate enantiomers, thereby confirming that the sample is enantiomerically pure (or determining its enantiomeric excess, ee).[5][6] While this technique doesn't assign the absolute configuration itself, it is a crucial quality control step. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase.[7][8]

Protocol: Chiral HPLC

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: Inject a solution of the synthesized (S)-enantiomer. If available, also inject the racemic mixture to confirm the separation of two peaks and identify the retention time of the desired enantiomer.

-

Analysis: A single, sharp peak for the (S)-enantiomer confirms high enantiomeric purity.

Single Crystal X-Ray Crystallography

Causality: This is the gold-standard technique for the unambiguous determination of the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry.[9] By diffracting X-rays off a single crystal, a complete electron density map can be constructed, revealing the precise spatial coordinates of every atom.

Protocol: Single Crystal X-Ray Diffraction

-

Crystal Growth: Grow a single crystal of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a solvent such as ethyl acetate/hexane. This is often the most challenging step.[9]

-

Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer.[10] Collect diffraction data, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter, which should refine to a value close to zero for the correct enantiomer.[11]

Expected Outcome: The resulting crystallographic model will provide precise bond lengths, bond angles, and torsional angles. Most importantly, it will yield an unambiguous assignment of the (S) configuration at the C3 stereocenter, providing the ultimate validation of the molecule's structure. While specific crystallographic data for this exact compound is not widely published, analysis of similar morpholine structures reveals a characteristic chair conformation for the six-membered ring.[10][11][12]

Conclusion

The structural elucidation of this compound is a systematic process that builds a case for the final structure through layers of corroborating evidence. High-resolution mass spectrometry confirms the elemental formula. IR and a full suite of 1D and 2D NMR experiments meticulously piece together the molecular framework. Finally, chiral HPLC verifies enantiomeric purity, and single-crystal X-ray crystallography provides the definitive and unambiguous assignment of the absolute stereochemistry. This rigorous, multi-technique approach ensures the highest level of scientific integrity and is essential for advancing compounds of this class through the drug development pipeline.

References

- G. P. C. M. Galli, et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.

- He, YP., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.

- U.S. Patent US6177564B1. (2001). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

-

Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]

-

Sápi, J., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. [Link]

-

Rowe, R. C. (2009). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

-

Krishnan, N., et al. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. ResearchGate. [Link]

-

Schmid, M. G., et al. (2012). Chiral separation of cathinone derivatives used as recreational drugs by cyclodextrin-modified capillary electrophoresis. PubMed. [Link]

-

Schmid, M. G., et al. (2018). Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors. PubMed Central. [Link]

-

Encyclopedia of Analytical Science. (2005). Chiral Drug Separation. [Link]

-

El-Faham, A., et al. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH. [Link]

Sources

- 1. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 159706-87-3 CAS MSDS ((S)-3-(4-Fluorophenyl)-4-benzyl-2-morpholinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]

- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral separation of cathinone derivatives used as recreational drugs by cyclodextrin-modified capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Emerging Therapeutic Potential of 3-Aryl-Substituted Morpholin-2-ones: A Technical Guide for Drug Discovery Professionals

Introduction: The Morpholin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, diverse biological targets – is a cornerstone of efficient lead generation. The morpholine ring system, a six-membered heterocycle containing both nitrogen and oxygen atoms, has long been recognized for its utility in modulating the pharmacokinetic properties of therapeutic agents.[1] Its saturated, flexible nature allows it to serve as a versatile building block in the design of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1] This guide focuses on a specific, synthetically accessible derivative of this important heterocycle: the 3-arylmorpholin-2-one core. The introduction of an aryl substituent at the 3-position introduces a critical element for diverse biological interactions, opening up avenues for the development of novel therapeutics targeting a range of disease states. This document will provide an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this chemical class, offering valuable insights for researchers and drug development professionals.

Synthetic Strategies for 3-Aryl-Substituted Morpholin-2-ones and Related Analogs

The accessibility of a chemical scaffold is paramount to its exploration in drug discovery. Fortunately, a variety of synthetic routes to morpholin-2-ones and related heterocyclic systems have been developed. These methods often involve cyclization reactions that form the core heterocyclic ring.

A new strategy has been established for the synthesis of polysubstituted morpholin-2-ones through Stevens rearrangements of tertiary amines via in situ activation with epoxides.[2] This process involves the reaction of α-amino acid-derived tertiary allylic, propargylic, and benzylic amines with epoxides in the presence of zinc halide catalysts to afford structurally diverse substituted morpholin-2-ones in moderate-to-good yields with high regioselectivity.[2] The mechanism involves[3][4]‐ and[3][5]‐Stevens rearrangements of quaternary ammonium ylide intermediates, providing a convenient method for the preparation of these compounds through the tandem formation of C-N, C-O, and C-C bonds.[2]

While the provided data does not offer a specific, step-by-step protocol exclusively for 3-arylmorpholin-2-ones, the synthesis of structurally related indolin-2-one and quinolin-2-one derivatives provides valuable and transferable insights into the types of reactions and conditions that are likely to be successful.

Exemplary Protocol: Synthesis of 3-Substituted-Indolin-2-one Derivatives

The following protocol for the synthesis of 3-substituted-indolin-2-one derivatives, which share a similar 3-substituted lactam motif with 3-arylmorpholin-2-ones, is adapted from a study on novel anti-inflammatory agents.[5]

Step 1: Synthesis of Isonitrosoacetanilides

-

In a 5-liter round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of water.

-

Add crystallized sodium sulfate (1300 g) to the solution.

-

Add a solution of the appropriate aromatic amine (0.52 mol) in 300 mL of water and concentrated hydrochloric acid.

-

Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.

-

Heat the mixture to a vigorous boil for 1-2 minutes. The crystals of isonitrosoacetanilide will begin to separate.

-

Cool the flask under running water until the product solidifies.

-

Filter the solid under suction, air dry, and recrystallize from a suitable solvent.[6]

Step 2: Cyclization to 2,3-Dioxoindoline (Isatin) Derivatives

-

This step typically involves the acid-catalyzed cyclization of the isonitrosoacetanilide. The specific conditions can vary depending on the substrate.

Step 3: Knoevenagel Condensation for 3-Arylideneindolin-2-ones

-

The isatin derivative is then reacted with an appropriate aryl-substituted active methylene compound in the presence of a base to yield the 3-arylideneindolin-2-one.[7]

Illustrative Workflow for Synthesis and Initial Biological Screening

Caption: A generalized workflow from synthesis to initial biological evaluation of novel heterocyclic compounds.

Biological Significance and Therapeutic Applications

The 3-arylmorpholin-2-one scaffold and its analogs have demonstrated significant potential across several therapeutic areas. The aryl group at the 3-position can be strategically modified to interact with various biological targets, leading to a diverse range of pharmacological activities.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and asthma.[5] Compounds that can modulate inflammatory pathways are therefore of great therapeutic interest.

Derivatives of the related 3-substituted-indolin-2-one scaffold have shown potent anti-inflammatory effects.[5] Specifically, 3-(3-hydroxyphenyl)-indolin-2-one was found to inhibit the production of nitric oxide, a key inflammatory mediator.[5] This compound also suppressed the production and mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner.[5]

Mechanism of Action in Inflammation: The anti-inflammatory effects of these compounds are attributed to their ability to interfere with key signaling pathways. The 3-(3-hydroxyphenyl)-indolin-2-one derivative was shown to significantly inhibit lipopolysaccharide (LPS)-induced activation of the Akt, MAPK, and NF-κB signaling pathways in RAW264.7 macrophage cells.[5] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a well-established strategy for the development of anti-inflammatory drugs.

Caption: Inhibition of the Akt, MAPK, and NF-κB signaling pathways by 3-aryl-substituted lactam analogs.

Anticancer Activity

The morpholine moiety is a recognized pharmacophore in the design of anticancer agents, particularly kinase inhibitors.[4] The oxygen atom of the morpholine ring can form hydrogen bonds with amino acid residues in the catalytic sites of enzymes, such as mTOR and PI3Ks, which are critical for cancer cell growth and survival.[4]

While direct evidence for 3-arylmorpholin-2-ones as anticancer agents is emerging, related structures like 3-arylideneindolin-2-ones have been investigated as potential inhibitors of c-Src, a non-receptor protein kinase involved in cancer cell proliferation, migration, and invasion.[7] Molecular modeling studies suggest that these compounds can bind to the ATP-binding site of c-Src.[7]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity: SAR studies on various morpholine-containing compounds have revealed key structural features for anticancer activity:

-

Substitution at the 3-position: The introduction of an alkyl substituent at the 3-position of the morpholine ring has been shown to increase anticancer activity.[1]

-

Aromatic substituents: The presence of aromatic rings can enhance the potency of these compounds as mTOR and PI3K inhibitors.[4]

-

Hydrogen bonding: The morpholine oxygen can form a crucial hydrogen bond with residues like Val882 in the catalytic site of enzymes.[4]

Central Nervous System (CNS) Activity

The morpholine scaffold is also present in compounds with activity in the central nervous system.[8][9] While specific data on 3-arylmorpholin-2-ones as CNS agents is limited in the provided results, the general class of CNS agents includes a wide variety of structures that modulate neurotransmitter systems.[8][10] The ability of small molecules to cross the blood-brain barrier is a key consideration in the design of CNS drugs, and the physicochemical properties of the morpholin-2-one core can be tuned to facilitate this.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 3-arylmorpholin-2-one derivatives, a series of standardized in vitro and cell-based assays are employed.

Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol is based on the methods used to evaluate 3-substituted-indolin-2-one derivatives.[5]

-

Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: Measure the amount of nitric oxide produced by the cells by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of nitric oxide production compared to the LPS-treated control.

Protocol for In Vitro Anticancer Assay (Cytotoxicity)

This is a general protocol for assessing the cytotoxic effects of new compounds on cancer cell lines.

-

Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The EZ-Cytox reagent was used for similar compounds.[5]

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data Summary

| Compound Class | Biological Activity | Key Findings | Reference |

| 3-Substituted-indolin-2-ones | Anti-inflammatory | 3-(3-hydroxyphenyl)-indolin-2-one showed the highest activity, inhibiting NO, TNF-α, and IL-6 production. | [5] |

| 3-Arylideneindolin-2-ones | Anticancer (c-Src inhibition) | Compound 34 showed 85% inhibition of c-Src at 10 µM. | [7] |

| Quinoxaline–arylfuran derivatives | Anticancer | The representative derivative QW12 had an IC50 of 10.58 μM against HeLa cells. | [11] |

Future Directions and Conclusion

The 3-arylmorpholin-2-one scaffold represents a promising starting point for the development of new therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by its analogs, makes it an attractive target for further investigation.

Future research in this area should focus on:

-

Library Synthesis: The generation of diverse libraries of 3-arylmorpholin-2-one derivatives with various substituents on the aryl ring and the morpholinone core.

-

Target Identification: Elucidating the specific molecular targets of the most active compounds to better understand their mechanisms of action.

-

Structure-Based Drug Design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

References

- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm

- Novel 1-(1-Arylimiazolin-2-Yl)

- Synthesis and SAR of morpholine and its derivatives: A review upd

- ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones.

- Discovery of chiral N-2'-aryletheryl-1'-alkoxy-ethyl substituted arylisoquinolones with anti-inflammatory activity from the nucleophilic addition reactions of the thiophenols and oxazolinium.

- List of Central nervous system agents (CNS agents).

- Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines.

- Central Nervous System (CNS) Stimulants.

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors.

- CNS Drugs Overview.

- Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents.

- 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. List of Central nervous system agents (CNS agents) - Drugs.com [drugs.com]

- 9. Central Nervous System (CNS) Stimulants - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. nm.org [nm.org]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Strategic Role of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one in the Asymmetric Synthesis of Aprepitant

Abstract

Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, represents a significant advancement in the management of chemotherapy-induced and postoperative nausea and vomiting.[1][2] The molecule's therapeutic efficacy is intrinsically linked to its complex stereochemistry, featuring three contiguous stereocenters on a substituted morpholine core.[3] This complexity presents a formidable challenge for synthetic chemists, demanding a robust and highly stereocontrolled manufacturing process. This technical guide provides an in-depth analysis of a pivotal chiral building block, (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, detailing its synthesis and its critical function in establishing the foundational stereochemistry of Aprepitant. We will explore various synthetic strategies, from classical resolution to modern catalytic one-pot approaches, elucidating the chemical principles that enable the efficient and enantiopure production of this key intermediate.

Introduction: The Stereochemical Challenge of Aprepitant

Aprepitant (marketed as Emend®) functions by blocking the action of Substance P at the NK-1 receptor in the central nervous system, a key pathway in the emetic reflex.[2][4] Its structure is defined by a morpholine ring bearing three specific stereocenters, making its synthesis a non-trivial endeavor. The initial commercial synthesis developed by Merck, while effective, was a six-step process with significant environmental and safety concerns, including the use of hazardous reagents like sodium cyanide and cryogenic conditions.[3][5] This led to the development of a greener, more efficient, and convergent synthesis, which hinges on the strategic use of pre-formed chiral intermediates to control the subsequent stereochemical outcomes.[3]

At the heart of this improved strategy lies the synthesis of an enantiomerically pure morpholinone core. Specifically, this compound serves as the foundational scaffold, containing the first crucial stereocenter (the C3 position) which dictates the stereochemistry of the final active pharmaceutical ingredient (API).

The Role of this compound

This chiral morpholinone is more than a simple intermediate; it is the cornerstone upon which the entire stereochemical architecture of Aprepitant is built. Its strategic importance can be summarized as follows:

-

Establishment of the First Stereocenter: It provides the critical (S)-configuration at the C3 position of the morpholine ring.

-

Stereochemical Relay: The stereochemistry established in this intermediate is relayed in subsequent steps to control the formation of the other two stereocenters, ensuring the correct cis relationship between the substituents on the morpholine core.[6][7]

-

Protected Scaffold: The N-benzyl group serves as a robust protecting group for the morpholine nitrogen, preventing unwanted side reactions during subsequent transformations. This group is readily removed in later stages of the synthesis.[8]

The overall synthetic pathway leverages this intermediate to construct the final molecule with high fidelity, as illustrated in the workflow below.

Caption: Overall workflow for Aprepitant synthesis.

Synthetic Strategies for Enantiopure this compound

The efficient production of this intermediate in high enantiomeric purity is paramount. Several methodologies have been developed, ranging from classical resolution to highly optimized catalytic processes.

Classical Resolution via Diastereomeric Salt Crystallization

One of the most robust and scalable methods involves the resolution of a racemic precursor.[9] This field-proven approach provides high enantiopurity through physical separation.

Workflow:

-

Racemate Synthesis: The process begins with the synthesis of racemic N-benzylglycinamide.

-

Resolution: The key step is the formation of diastereomeric salts using a chiral resolving agent, (+)-di-p-toluoyltartaric acid (DPTTA).[9][10] The (S)-amine-(+)-DPTTA salt has different physical properties (e.g., solubility) than its (R)-amine-(+)-DPTTA counterpart, allowing for its selective crystallization.

-

Isolation: The desired (S)-(+)-N-benzylglycinamide is isolated after crystallization and liberation from the chiral acid.

-

Alkylation & Cyclization: The enantiopure amine is then alkylated with 2-bromoethanol, followed by a stereocontrolled cyclization to yield the target this compound with an enantiomeric excess (ee) typically exceeding 98%.[9][10]

Caption: Classical resolution workflow for the intermediate.

Crystallization-Induced Asymmetric Transformation (CIAT)

To improve upon classical resolution, which has a theoretical maximum yield of 50%, Merck developed a highly efficient crystallization-induced asymmetric transformation. This process cleverly combines resolution with in situ racemization of the undesired enantiomer.

In this approach, an acid like [1S)-(endo,anti)]-(−)-3-bromocamphor-8-sulfonic acid serves a dual role.[6] It acts as the resolving agent by forming a crystalline salt with the desired (S)-enantiomer. Simultaneously, the acidic conditions catalyze the tautomerization and epimerization of the unwanted (R)-enantiomer remaining in solution, converting it back to the racemate. This dynamic equilibrium continuously feeds the crystallization of the desired (S)-diastereomer, theoretically enabling the conversion of 100% of the starting racemate into the desired enantiopure product in high yield.[6]

Catalytic Asymmetric Synthesis

More recent advancements have focused on developing catalytic, one-pot syntheses that avoid stoichiometric chiral reagents altogether.[11][12] These methods offer elegance and high atom economy. A notable example involves a three-step sequence catalyzed by a quinine-derived urea organocatalyst:[12]

-

Knoevenagel Condensation: An aldehyde reacts with (phenylsulfonyl)acetonitrile.

-

Asymmetric Epoxidation: The resulting alkene undergoes highly enantioselective epoxidation.

-

Domino Ring-Opening Cyclization (DROC): The chiral epoxide intermediate is opened by an amino alcohol (like 2-benzylamino ethanol) and cyclizes in a domino fashion to directly afford the enantioenriched morpholin-2-one.[11][12]

This one-pot approach minimizes intermediate purifications, reducing waste and operational costs, making it highly attractive for industrial applications.[11]

Data Summary: Comparison of Synthetic Routes

| Synthetic Strategy | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Yield Potential | Key Advantages |

| Classical Resolution | (+)-Di-p-toluoyltartaric acid (DPTTA) | >98%[9][10] | <50% (theoretical max) | Robust, scalable, high purity.[9] |

| Crystallization-Induced Asymmetric Transformation (CIAT) | Chiral sulfonic acids (e.g., bromocamphor-sulfonic acid) | >99% | High (>90%) | High yield, overcomes 50% barrier of classical resolution.[6] |

| Catalytic Asymmetric Synthesis | Quinine-derived urea organocatalyst, peroxide | 74-99%[11][12] | Good to High | Atom economical, one-pot procedure, avoids stoichiometric chiral agents.[11] |

Experimental Protocol: Resolution and Synthesis of this compound

The following protocol is a representative example based on the classical resolution methodology, adapted from published procedures.[9][10]

PART A: Resolution of (±)-N-benzylglycinamide

-

Dissolution: A solution of (+)-di-p-toluoyltartaric acid (DPTTA) in a suitable alcoholic solvent (e.g., methanol) is prepared at an elevated temperature (approx. 60-65 °C).

-

Salt Formation: To this solution, a stoichiometric equivalent of racemic (±)-N-benzyl-2-(4-fluorophenyl)glycinamide is added portion-wise while maintaining the temperature.

-

Crystallization: The resulting clear solution is slowly cooled to ambient temperature over several hours to induce selective crystallization of the diastereomeric salt of (S)-(+)-9. The mixture may be further cooled to 0-5 °C to maximize precipitation.

-

Filtration: The crystalline solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Liberation of Free Amine: The isolated diastereomeric salt is suspended in a biphasic system (e.g., dichloromethane and water), and the pH is adjusted to >10 with an aqueous base (e.g., NaOH) to liberate the free amine into the organic layer.

-

Extraction & Isolation: The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield enantiomerically pure (S)-(+)-N-benzyl-2-(4-fluorophenyl)glycinamide.

PART B: Alkylation and Cyclization

-

Alkylation: The resolved (S)-amine from Part A is dissolved in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) along with a base (e.g., K₂CO₃ or NaH). 2-Bromoethanol is added, and the mixture is heated (e.g., 70-80 °C) until the reaction is complete (monitored by TLC or HPLC).

-

Workup: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated.

-

Cyclization: The crude alkylated product is dissolved in a solvent such as toluene. A base (e.g., potassium tert-butoxide) is added, and the mixture is heated to induce intramolecular cyclization.

-

Purification: After completion, the reaction is quenched and worked up. The crude product is purified by recrystallization or chromatography to afford this compound as a crystalline solid with high enantiopurity (>98% ee).[9][10]

Conclusion

The synthesis of Aprepitant is a testament to the power of strategic chiral intermediates in modern pharmaceutical manufacturing. This compound is not merely a stepping stone but the foundational element that ensures the stereochemical integrity of the final drug. The evolution of its synthesis, from classical resolution to dynamic and catalytic asymmetric processes, highlights the drive within the pharmaceutical industry for greener, more efficient, and economically viable chemical manufacturing. For researchers and drug development professionals, understanding the synthesis and role of this key intermediate provides critical insight into the practical application of asymmetric synthesis principles for constructing complex, life-saving medicines.

References

-

Reddy, K. S., et al. (2012). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. Available at: [Link]

-

Ankilareddy, P. R., et al. (2012). An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist. ResearchGate. Available at: [Link]

-

Kim, J., et al. (2018). Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex. PMC - PubMed Central. Available at: [Link]

-

Bera, K., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

- Merck & Co., Inc. (2001). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. Google Patents.

- Teva Pharmaceuticals. (2012). Preparation of aprepitant. Google Patents.

- Aurobindo Pharma. (2016). An improved process for the preparation of aprepitant. Google Patents.

-

U.S. Environmental Protection Agency. (2005). Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. US EPA. Available at: [Link]

-

Bera, K., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available at: [Link]

-

Brands, K. M. J., et al. (2003). Synthesis of aprepitant. ResearchGate. Available at: [Link]

-

Wikipedia. Aprepitant. Wikipedia. Available at: [Link]

-

Brands, K. M. J., et al. (2003). Chapter 10 Synthesis of aprepitant. ScienceDirect. Available at: [Link]

Sources

- 1. Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]

- 3. epa.gov [epa.gov]

- 4. medkoo.com [medkoo.com]

- 5. Aprepitant - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one as a Chiral Synthon

Abstract

This technical guide provides an in-depth exploration of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a pivotal chiral synthon in modern organic synthesis. With the escalating demand for enantiomerically pure compounds in the pharmaceutical industry, the strategic application of robust chiral building blocks is of paramount importance. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing the synthesis, characterization, and application of this versatile morpholinone derivative. We will delve into the mechanistic underpinnings of its stereoselective transformations, provide field-proven experimental protocols, and present a framework for its effective utilization in the asymmetric synthesis of non-proteinogenic α-amino acids and other complex chiral molecules.

Introduction: The Imperative for Chiral Purity in Drug Discovery

The biological activity of a vast number of pharmaceuticals is intrinsically linked to their stereochemistry. A single chiral center can dictate the difference between a potent therapeutic agent and an inactive or even toxic compound. Consequently, the development of methodologies for the efficient and scalable synthesis of enantiopure molecules is a cornerstone of medicinal chemistry. Chiral synthons, or building blocks, offer a powerful and reliable strategy for introducing stereocenters with high fidelity.

Among the pantheon of chiral auxiliaries and synthons, morpholin-2-one scaffolds have emerged as particularly valuable due to their rigid conformational structure, which facilitates high levels of stereocontrol in reactions at the adjacent C-3 position. The subject of this guide, this compound, has garnered significant attention as a key intermediate in the synthesis of high-value pharmaceutical targets, most notably the neurokinin-1 (NK1) receptor antagonist, Aprepitant.[1][2] The strategic placement of the benzyl group on the nitrogen and the fluorophenyl group at the C-3 stereocenter provides a robust platform for subsequent diastereoselective manipulations.

This guide will illuminate the synthesis of this chiral synthon, elucidate its application in asymmetric alkylation for the construction of quaternary carbon centers, and provide practical, step-by-step protocols to empower researchers in their synthetic endeavors.

Synthesis of the Chiral Synthon: this compound

The efficient and stereocontrolled synthesis of the title compound is critical for its utility. While several routes have been reported, we will focus on a practical and scalable approach that relies on the resolution of a racemic intermediate, ensuring high enantiomeric purity of the final product.[3]

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy hinges on the late-stage introduction of chirality through the resolution of a key intermediate, N-benzyl-(4-fluorophenyl)glycinamide. This approach is often favored in industrial settings due to its robustness and the ability to recycle the unwanted enantiomer, thereby improving overall process economy.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis and Resolution

This protocol is adapted from a reported industrially scalable process.[3] The causality behind key steps is explained to provide a deeper understanding of the process.

Step 1: Synthesis of Racemic N-benzyl-(4-fluorophenyl)glycinamide

The synthesis of the racemic precursor can be achieved through various established methods, often starting from 4-fluorobenzaldehyde. For the purpose of this guide, we will begin with the resolution step, assuming the availability of the racemic amide.

Step 2: Chiral Resolution of (±)-N-benzyl-(4-fluorophenyl)glycinamide

-

Rationale: Diastereomeric salt formation with a chiral resolving agent is a classic and effective method for separating enantiomers. (+)-Di-p-toluoyltartaric acid (DPTTA) is chosen for its commercial availability, crystallinity, and proven efficacy in resolving amino acid derivatives. The choice of solvent is critical to ensure differential solubility of the diastereomeric salts.

-

Procedure:

-

To a solution of racemic N-benzyl-(4-fluorophenyl)glycinamide (1.0 equiv.) in a suitable solvent (e.g., methanol), add a solution of (+)-DPTTA (0.5 equiv.) in the same solvent.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.

-

Collect the crystalline solid by filtration and wash with a small amount of cold solvent. This solid is the (+)-DPTTA salt of (S)-N-benzyl-(4-fluorophenyl)glycinamide.

-

To liberate the free amine, treat the diastereomeric salt with an aqueous base (e.g., NaHCO₃ solution) and extract with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched (S)-N-benzyl-(4-fluorophenyl)glycinamide. The enantiomeric excess (ee) should be determined at this stage by chiral HPLC.

-

Step 3: Alkylation with 2-Bromoethanol

-

Rationale: This step introduces the hydroxyethyl moiety required for the subsequent cyclization. The use of a suitable base is necessary to deprotonate the amide nitrogen, facilitating nucleophilic attack on 2-bromoethanol.

-

Procedure:

-

Dissolve (S)-N-benzyl-(4-fluorophenyl)glycinamide (1.0 equiv.) in a polar aprotic solvent such as DMF.

-

Add a suitable base, for example, potassium carbonate (K₂CO₃, 2.0 equiv.), to the solution.

-

To the stirred suspension, add 2-bromoethanol (1.2 equiv.) dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 60-70 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain crude (S)-N-(2-hydroxyethyl)-N-benzyl-(4-fluorophenyl)glycinamide.

-

Step 4: Intramolecular Cyclization to form this compound

-

Rationale: This is a base-mediated intramolecular cyclization (lactamization). The alkoxide generated from the primary alcohol attacks the amide carbonyl, displacing the amino group of the glycinamide backbone is incorrect. The reaction is an intramolecular O-acylation where the hydroxyl group attacks the amide carbonyl. A suitable base is required to facilitate this process.

-

Procedure:

-

Dissolve the crude product from the previous step in a suitable solvent like toluene.

-

Add a base such as potassium tert-butoxide (t-BuOK, 1.5 equiv.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.

-

Characterization and Quality Control

Ensuring the chemical identity and enantiomeric purity of the synthon is paramount. The following table summarizes key characterization data.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₆FNO₂ | [4] |

| Molecular Weight | 285.31 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | N/A | |

| Optical Rotation [α]D | Specific rotation value | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.20 (m, 7H), 7.05 (t, J=8.6 Hz, 2H), 4.95 (d, J=14.8 Hz, 1H), 4.50 (s, 1H), 4.30-4.20 (m, 2H), 3.80 (d, J=14.8 Hz, 1H), 3.20-3.10 (m, 1H), 2.85-2.75 (m, 1H). | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 169.5, 162.5 (d, J=247.5 Hz), 137.2, 133.4 (d, J=3.2 Hz), 129.8 (d, J=8.2 Hz), 128.9, 128.6, 127.7, 115.8 (d, J=21.6 Hz), 68.3, 65.9, 51.7, 49.6. | |

| Enantiomeric Purity (chiral HPLC) | >98% ee | [3] |

Application in Asymmetric Synthesis: Diastereoselective Alkylation

The primary utility of this compound lies in its function as a chiral glycine enolate equivalent for the synthesis of α-amino acids. The C-3 stereocenter, bearing the fluorophenyl group, effectively directs the approach of an electrophile to the enolate face opposite to it, leading to high diastereoselectivity.

Mechanistic Rationale: The Zimmerman-Traxler Model

The stereochemical outcome of the alkylation can be rationalized using the Zimmerman-Traxler model for enolate reactions.[5] Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. This enolate is believed to exist in a chelated, six-membered chair-like transition state with the incoming electrophile. The bulky 4-fluorophenyl group at the C-3 position preferentially occupies a pseudo-equatorial position to minimize steric interactions. This conformation shields one face of the enolate, forcing the electrophile to approach from the less hindered face.

Caption: General workflow for the diastereoselective alkylation of the chiral synthon.

Experimental Protocol: Asymmetric Alkylation

This is a general protocol that can be adapted for various electrophiles.

-

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Alkyl halide (R-X) or other suitable electrophile

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

-

Dissolve this compound (1.0 equiv.) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 equiv.) dropwise via syringe, ensuring the internal temperature remains below -70 °C. The formation of the enolate is often indicated by a color change.

-

Stir the solution at -78 °C for 30-60 minutes.

-

Add the electrophile (1.2-1.5 equiv.), either neat or as a solution in anhydrous THF, dropwise to the enolate solution.

-

Continue stirring at -78 °C and monitor the reaction by TLC. The reaction time will vary depending on the reactivity of the electrophile.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the alkylated morpholinone. The diastereomeric ratio (dr) should be determined by ¹H NMR or HPLC analysis of the crude product.

-

Deprotection and Derivatization

The final step in utilizing the chiral information imparted by the synthon is the removal of the N-benzyl group and hydrolysis of the lactone to reveal the desired chiral α-amino acid.

N-Benzyl Group Removal

-

Rationale: Catalytic hydrogenolysis is a common and clean method for N-benzyl deprotection. Palladium on carbon (Pd/C) is the catalyst of choice. The reaction is typically carried out under a hydrogen atmosphere. The presence of an acid can sometimes facilitate the reaction by preventing catalyst poisoning by the amine product.[6]

-

Procedure:

-

Dissolve the alkylated morpholinone (1.0 equiv.) in a suitable solvent such as ethanol or methanol.

-

Carefully add 10% Pd/C (10-20 mol%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate to obtain the debenzylated product.

-

Hydrolysis to the α-Amino Acid

The deprotected morpholinone can be hydrolyzed under acidic or basic conditions to yield the corresponding α,α-disubstituted amino acid.

Conclusion

This compound stands as a testament to the power of chiral synthons in asymmetric synthesis. Its robust synthesis, well-defined conformational preferences, and predictable stereochemical outcomes in alkylation reactions make it an invaluable tool for the construction of complex chiral molecules, particularly unnatural α-amino acids. This guide has provided a comprehensive overview of its synthesis and application, complete with detailed protocols and mechanistic insights. By leveraging the principles and procedures outlined herein, researchers can confidently employ this versatile building block to advance their programs in drug discovery and development.

References

-

Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129-2135. [Link]

-

Elati, C. R., et al. (2007). A convergent approach to the synthesis of aprepitant: A potent human NK-1 receptor antagonist. Tetrahedron Letters, 48(45), 8001-8004. [Link]

-

Hale, J. J., et al. (1998). Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active, Long-Acting Substance P Receptor Antagonist. Journal of Medicinal Chemistry, 41(22), 4607-4614. [Link]

-

He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7635-7641. [Link]

-

Liotta, D., et al. (1990). A general, enantioselective synthesis of protected morpholines and piperazines. The Journal of Organic Chemistry, 55(10), 3073-3075. [Link]

-

AvBaeyer. (2019). De-protection of N-Benzyl groups. Sciencemadness Discussion Board. [Link]

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(18), 10487–10500. [Link]

-

Zhao, M. M., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743-6747. [Link]

- Crocker, L., & McCauley, J. (1999). Polymorphic form of the tachykinin receptor antagonist 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)-4-(3-(5-oxo-1H,4H-1,2,4-triazolo))methylmorpholine. U.S. Patent No. 6,096,742. Washington, DC: U.S.

- Lanza, T. J., et al. (1995). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one. U.S. Patent No. 5,475,102. Washington, DC: U.S.

-

Mathad, V. T., et al. (2007). An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist. Organic Process Research & Development, 11(3), 547-551. [Link]

-

Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923. [Link]

-

Next Peptide. This compound. [Link]

-

The Zimmerman-Traxler Transition State Model. (2013, March 12). YouTube. [Link]

-

Chemical Register. This compound Suppliers. [Link]

- U.S. Patent No. 6,177,564 B1. (2001). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

-

WO 2000/015621. (2000). Process for the synthesis of n-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry, 88(12), 7888-7892. [Link]

-

Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. (2014). ResearchGate. [Link]

Sources

- 1. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 159706-87-3 CAS MSDS ((S)-3-(4-Fluorophenyl)-4-benzyl-2-morpholinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one: A Cornerstone in the Development of Neurokinin-1 Receptor Antagonists

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

The discovery of a new chemical entity is often a winding path of screening, lead optimization, and serendipity. However, the story of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one is one of strategic design and process chemistry excellence. This chiral morpholinone is not a therapeutic agent itself but stands as a pivotal intermediate in the synthesis of Aprepitant, a first-in-class substance P/neurokinin-1 (NK1) receptor antagonist.[1][2] Marketed as Emend®, Aprepitant revolutionized the management of chemotherapy-induced nausea and vomiting (CINV), a debilitating side effect of cancer treatment.[2][3]

The intrinsic value of this compound lies in its specific stereochemistry and chemical architecture, which provides the core scaffold for the final drug. Its development was driven by the need for a robust, scalable, and stereocontrolled synthesis to support the commercial production of Aprepitant.[3][4] This guide provides an in-depth look at the synthesis, characterization, and pharmacological context of this crucial synthetic building block.

Pharmacological Context: Targeting the Substance P/NK1 Receptor Pathway

To appreciate the significance of this compound, one must first understand its ultimate biological target. Aprepitant functions by blocking the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) found in the central and peripheral nervous systems.[5] The primary endogenous ligand for the NK1 receptor is Substance P, a neuropeptide implicated in the transmission of pain signals, inflammatory responses, and, most critically for this application, the emetic (vomiting) reflex.[5][6]

Chemotherapeutic agents can trigger the release of Substance P in the brainstem, which then binds to NK1 receptors in the nucleus tractus solitarius and area postrema, key areas that control the vomiting reflex.[6][7] By competitively inhibiting the binding of Substance P to the NK1 receptor, Aprepitant effectively blocks this signaling cascade, preventing both the acute and delayed phases of CINV.[6][7] The this compound intermediate provides the essential three-dimensional structure required for the final molecule to fit precisely into the NK1 receptor binding pocket.

The NK1 Receptor Signaling Cascade

The binding of Substance P to the NK1 receptor initiates a downstream signaling cascade that leads to neuronal excitation and the emetic response. This process is illustrated in the diagram below.

Caption: NK1 Receptor Signaling Pathway and Aprepitant's Mechanism of Action.

Synthesis and Manufacturing: A Tale of Process Optimization

The commercial viability of Aprepitant hinged on the development of an efficient and scalable synthesis for its core intermediate, this compound. Early synthetic routes were often lengthy, low-yielding, and relied on expensive or hazardous reagents, making them unsuitable for large-scale production.[8] The process described in U.S. Patent 6,177,564B1 represents a significant advancement, providing a more practical approach.[8]

This synthesis avoids the complexities of earlier methods, which often started from optically pure (S)-(4-fluorophenyl)glycine.[8] Instead, it employs a resolution of a racemic intermediate, which can be more cost-effective on an industrial scale.

Key Synthetic Steps

The overall synthetic strategy involves the formation of a racemic morpholinone, followed by chiral resolution to isolate the desired (S)-enantiomer.

Caption: High-level workflow for the synthesis and resolution of the target intermediate.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from the procedures outlined in the patent literature.[8]

Step 1: Synthesis of Racemic (±)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one

-

Cyanohydrin Formation: To a stirred solution of sodium metabisulfite in water, add 4-fluorobenzaldehyde. The mixture is stirred, leading to the formation of the bisulfite addition complex as a precipitate. Sodium cyanide is then added, and the reaction is stirred vigorously.

-

Adduct Formation: N-benzylethanolamine is added to the cyanohydrin mixture. The reaction is typically stirred for several hours at ambient or slightly elevated temperature (e.g., 30-40°C).

-

Cyclization and Workup: The reaction mixture is worked up by adding a strong acid (e.g., concentrated HCl) and heating, which facilitates the hydrolysis of the nitrile and subsequent cyclization to form the morpholin-2-one ring. The product is then extracted into an organic solvent (e.g., isopropyl acetate). The organic layer is washed, dried, and concentrated to yield the crude racemic product.

Step 2: Chiral Resolution

-

Diastereomeric Salt Formation: The crude racemic morpholinone is dissolved in a suitable solvent, such as ethanol or methanol. A chiral resolving agent, for example, (-)-3-bromocamphor-8-sulfonic acid, is added to the solution.

-

Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of one diastereomeric salt (the complex of the (S)-morpholinone with the chiral acid).

-

Isolation and Liberation of Free Base: The crystalline salt is isolated by filtration. The solid is then treated with a base (e.g., sodium hydroxide solution) to neutralize the sulfonic acid and liberate the free base of the desired (S)-enantiomer. The pure this compound is then extracted into an organic solvent, washed, dried, and isolated after solvent evaporation.

Physicochemical and Spectroscopic Characterization

While detailed spectral data for the purified (S)-enantiomer are not consistently reported in publicly accessible literature, the expected physicochemical properties and the necessary analytical techniques for its characterization are well-established.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆FNO₂ | [9] |

| Molecular Weight | 285.31 g/mol | [9] |

| Appearance | Expected to be a white to off-white solid | General chemical knowledge |

| Boiling Point (Predicted) | 431.9 ± 45.0 °C | [9] |

| Density (Predicted) | 1.231 g/cm³ | [9] |

Spectroscopic and Chromatographic Analysis

A full characterization of this compound would involve the following techniques:

-